2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(octan-2-yl)acetamide

Catalog No.
S12049303
CAS No.
M.F
C17H27N5O3
M. Wt
349.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-pu...

Product Name

2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(octan-2-yl)acetamide

IUPAC Name

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-octan-2-ylacetamide

Molecular Formula

C17H27N5O3

Molecular Weight

349.4 g/mol

InChI

InChI=1S/C17H27N5O3/c1-5-6-7-8-9-12(2)19-13(23)10-22-11-18-15-14(22)16(24)21(4)17(25)20(15)3/h11-12H,5-10H2,1-4H3,(H,19,23)

InChI Key

QFCCNLAXILHCRU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)NC(=O)CN1C=NC2=C1C(=O)N(C(=O)N2C)C

The compound 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(octan-2-yl)acetamide is a complex organic molecule characterized by a purine core structure modified with various functional groups. Its molecular formula is C19H27N7O3C_{19}H_{27}N_7O_3 and its molecular weight is approximately 391.39 g/mol. The structure includes a dimethylated purine moiety and an acetamide group, which contributes to its potential biological activity. This compound is of interest in medicinal chemistry due to its potential therapeutic applications.

The chemical reactivity of this compound can be attributed to the presence of multiple functional groups. Key reactions may include:

  • Acylation Reactions: The acetamide group can undergo acylation with different acyl chlorides, potentially modifying its biological activity.
  • Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
  • Reduction Reactions: The diketone functionality (2,6-dioxo) can be reduced to form corresponding alcohols or other derivatives.

This compound exhibits notable biological activity, particularly as a selective antagonist of the transient receptor potential cation channel A1 (TRPA1). It has been shown to inhibit calcium influx induced by various stimuli, making it a candidate for treating conditions associated with chronic pain and inflammation. Studies indicate that it effectively reduces formalin-induced pain responses in vivo, suggesting its potential as a therapeutic agent for neuropathic pain management.

The synthesis of 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(octan-2-yl)acetamide typically involves several steps:

  • Formation of the Purine Core: Starting from simpler purine derivatives, the dimethylation and dioxo functionalities are introduced through specific methylation and oxidation reactions.
  • Acetamide Formation: The final acetamide is synthesized via coupling reactions between the purine derivative and an appropriate amine (octan-2-yl amine).
  • Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

The primary applications of this compound are in pharmacological research and development. Its role as a TRPA1 antagonist positions it as a potential candidate for:

  • Pain Management: Targeting chronic inflammatory and neuropathic pain.
  • Research Tools: As a selective blocker in studies investigating TRPA1-related pathways.

Interaction studies have demonstrated that this compound selectively inhibits TRPA1 channel activity without affecting other related ion channels such as TRPV1 or TRPV4. This selectivity is crucial for minimizing side effects associated with broader-spectrum antagonists. The efficacy of this compound in inhibiting calcium influx has been quantified through various assays, highlighting its potential utility in therapeutic applications.

Several compounds share structural similarities with 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(octan-2-yl)acetamide, including:

Compound NameMolecular FormulaKey Features
2-(1,3-Dimethyl-2,6-dioxo-N-(4-isopropylphenyl)acetamideC18H21N5O3C_{18}H_{21}N_5O_3Similar purine structure with different aryl substitution
1-{[1,3-Dimethyl-2,6-dioxo-N-(3-phenylpropyl)-purin]methyl}piperidineC23H30N6O3C_{23}H_{30}N_6O_3Incorporates piperidine moiety
2-(1,3-Dimethyl-2,6-dioxo-N-(6-phenylpyridazin-3-yl)acetamideC19H17N7O3C_{19}H_{17}N_7O_3Different aryl substitution pattern

Uniqueness

The uniqueness of 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(octan-2-yl)acetamide lies in its specific combination of a long-chain alkyl group with a purine base structure that enhances its lipophilicity and potentially alters its pharmacokinetic properties compared to other similar compounds. This structural feature may contribute to its selective biological activity against TRPA1 channels while minimizing off-target effects observed in other compounds.

XLogP3

2.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

349.21138974 g/mol

Monoisotopic Mass

349.21138974 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-09-2024

Explore Compound Types